![molecular formula C16H36N2O B14596624 1-[(2-Aminoethyl)amino]tetradecan-2-OL CAS No. 60043-75-6](/img/structure/B14596624.png)
1-[(2-Aminoethyl)amino]tetradecan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Aminoethyl)amino]tetradecan-2-OL is an organic compound that belongs to the class of amines and alcohols It is characterized by the presence of both an amino group and a hydroxyl group attached to a long carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[(2-Aminoethyl)amino]tetradecan-2-OL can be synthesized through several methods. One common approach involves the reaction of tetradecanol with ethylenediamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the compound from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
1-[(2-Aminoethyl)amino]tetradecan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or alcohols.
Scientific Research Applications
1-[(2-Aminoethyl)amino]tetradecan-2-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in cell signaling and interaction with biological membranes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of surfactants and emulsifiers due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of 1-[(2-Aminoethyl)amino]tetradecan-2-OL involves its interaction with specific molecular targets and pathways. The compound can interact with cell membranes, altering their permeability and affecting cellular processes. It may also bind to specific receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Tetradecanol: Similar in structure but lacks the amino group.
Ethylenediamine: Contains two amino groups but lacks the long carbon chain.
2-Tetradecanol: Similar in structure but the hydroxyl group is positioned differently
Uniqueness
1-[(2-Aminoethyl)amino]tetradecan-2-OL is unique due to the presence of both an amino group and a hydroxyl group on a long carbon chain, which imparts distinct chemical and physical properties. This dual functionality allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in research and industry .
Properties
CAS No. |
60043-75-6 |
|---|---|
Molecular Formula |
C16H36N2O |
Molecular Weight |
272.47 g/mol |
IUPAC Name |
1-(2-aminoethylamino)tetradecan-2-ol |
InChI |
InChI=1S/C16H36N2O/c1-2-3-4-5-6-7-8-9-10-11-12-16(19)15-18-14-13-17/h16,18-19H,2-15,17H2,1H3 |
InChI Key |
PVRLCRSXXRKMHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(CNCCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2-Fluorophenyl)methyl]-N'-prop-2-en-1-ylthiourea](/img/structure/B14596554.png)
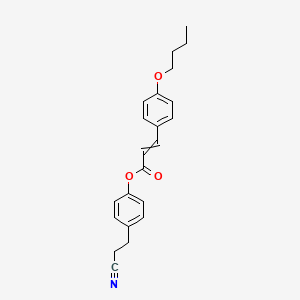
![2-[Decyl(methyl)amino]ethan-1-ol](/img/structure/B14596563.png)
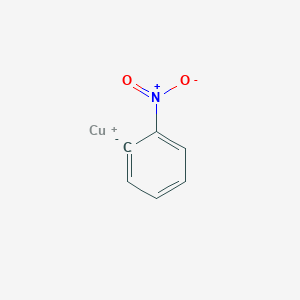
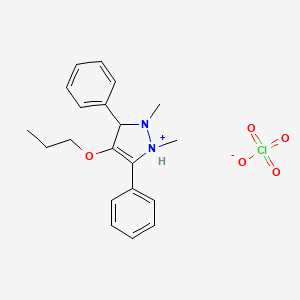
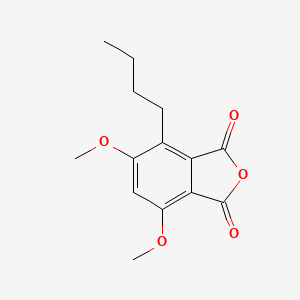


![2-(3-Chloro-5-methylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14596591.png)
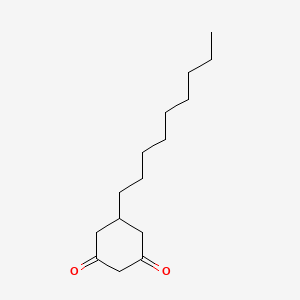
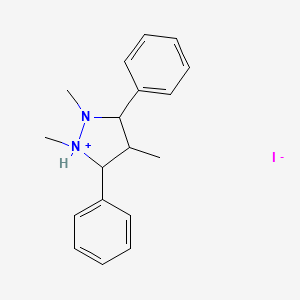
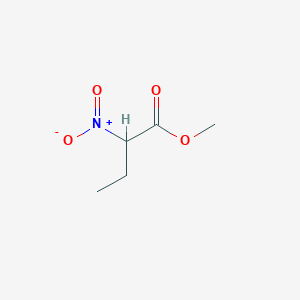
![2-Methyl-5-[(methylsulfanyl)methyl]-4-[(propylamino)methyl]pyridin-3-OL](/img/structure/B14596609.png)
